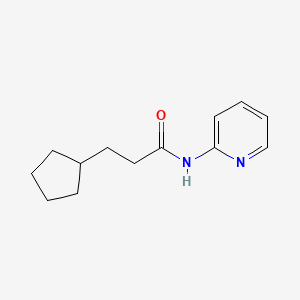
3-cyclopentyl-N-2-pyridinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclopentyl-N-2-pyridinylpropanamide, also known as CPP, is a selective NMDA receptor antagonist. It is a chemical compound that has been widely used in scientific research for its ability to block the activity of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in learning, memory, and synaptic plasticity. CPP has been used in various studies to investigate the role of the NMDA receptor in different physiological and pathological conditions.
Mécanisme D'action
3-cyclopentyl-N-2-pyridinylpropanamide is a competitive antagonist of the NMDA receptor. It binds to the receptor at the glutamate binding site and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx into the neuron, which is required for synaptic plasticity and learning. The blockade of the NMDA receptor by 3-cyclopentyl-N-2-pyridinylpropanamide has been shown to induce analgesia, sedation, and amnesia.
Biochemical and Physiological Effects:
3-cyclopentyl-N-2-pyridinylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to induce analgesia, sedation, and amnesia in animal models. 3-cyclopentyl-N-2-pyridinylpropanamide has also been shown to have neuroprotective effects in various neurological disorders such as stroke and traumatic brain injury. It has been suggested that the neuroprotective effects of 3-cyclopentyl-N-2-pyridinylpropanamide are due to its ability to block the NMDA receptor and prevent excitotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its ability to selectively block the NMDA receptor and its well-established role in synaptic plasticity and learning. The limitations of using 3-cyclopentyl-N-2-pyridinylpropanamide in lab experiments are its potential side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for the use of 3-cyclopentyl-N-2-pyridinylpropanamide in scientific research. One direction is the investigation of the role of the NMDA receptor in psychiatric disorders such as depression and anxiety. Another direction is the development of more selective NMDA receptor antagonists that can target specific subunits of the receptor. Additionally, the use of 3-cyclopentyl-N-2-pyridinylpropanamide in combination with other drugs may provide new insights into the treatment of neurological disorders.
Méthodes De Synthèse
3-cyclopentyl-N-2-pyridinylpropanamide can be synthesized by reacting cyclopentylmagnesium bromide with 2-pyridinecarboxaldehyde followed by reductive amination with propan-2-amine. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
3-cyclopentyl-N-2-pyridinylpropanamide has been extensively used in scientific research to study the role of the NMDA receptor in various physiological and pathological conditions. It has been used to investigate the role of the NMDA receptor in synaptic plasticity, learning, and memory. 3-cyclopentyl-N-2-pyridinylpropanamide has also been used to study the involvement of the NMDA receptor in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
3-cyclopentyl-N-pyridin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(9-8-11-5-1-2-6-11)15-12-7-3-4-10-14-12/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWRHMIQOLPTGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

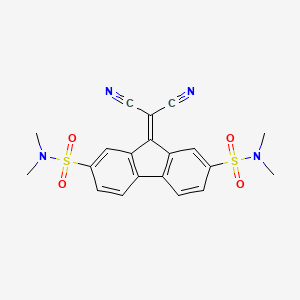
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)
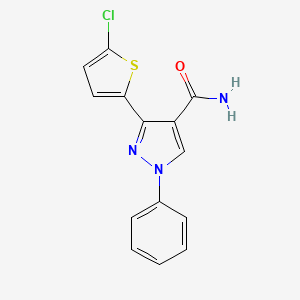
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-fluoro-2-methylphenyl)benzamide](/img/structure/B5841893.png)
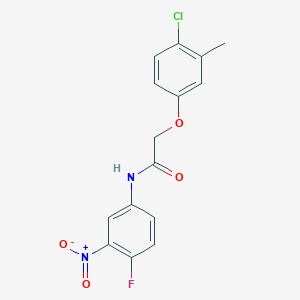
![4-{[4-(ethoxycarbonyl)benzyl]amino}-4-oxobutanoic acid](/img/structure/B5841906.png)
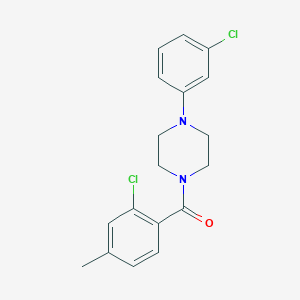
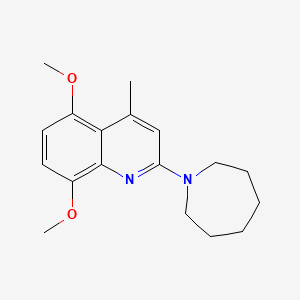
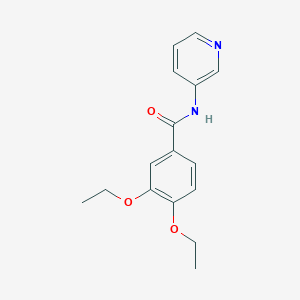
![2-(4-chlorophenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5841946.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]benzyl}aniline](/img/structure/B5841952.png)
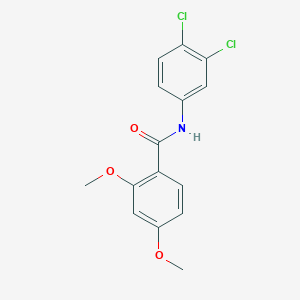
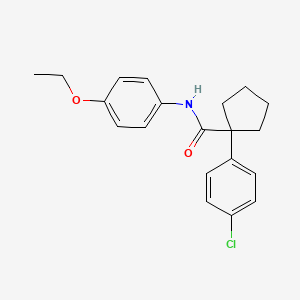
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841989.png)